molecular formula C19H19N3O3S B10812280 N-[4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide

N-[4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide

Cat. No.: B10812280
M. Wt: 369.4 g/mol
InChI Key: VSJZZGYSZUIAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide is a synthetic small molecule featuring a 2-aminothiazole scaffold, a structure recognized in medicinal chemistry for its versatile pharmacological potential. This compound is of significant interest in early-stage anticancer research and drug discovery. The 2-aminothiazole core is a privileged structure in oncology, forming the basis of several clinically investigated agents. Literature indicates that analogs sharing this core, particularly N-(4-phenylthiazol-2-yl)acetamide derivatives, have demonstrated potent activity against a diverse panel of human cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), even showing efficacy against resistant cancer models . The molecular architecture of this compound, which includes a central thiazole ring linked to an aromatic acetamide, is commonly associated with the ability to interact with multiple enzymatic targets relevant to cancer progression . Researchers value this scaffold for its potential to induce cell death through mechanisms such as the concurrent induction of apoptosis and autophagy . This product is intended for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of novel chemical entities. It is supplied as a high-purity compound to ensure reliable and reproducible experimental results. Intended Use and Disclaimer: This product is labeled "For Research Use Only" (RUO). It is strictly not intended for diagnostic or therapeutic procedures in humans or animals. It is not for use as a drug, agricultural chemical, or food additive. Researchers should handle this material with care, adhering to all applicable laboratory safety guidelines.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C19H19N3O3S/c1-12(23)20-14-5-7-15(8-6-14)21-19-22-16(11-26-19)13-4-9-17(24-2)18(10-13)25-3/h4-11H,1-3H3,(H,20,23)(H,21,22)

InChI Key

VSJZZGYSZUIAFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Biological Activity

N-[4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19H19N3O3S, with a molecular weight of 373.44 g/mol. The structure features a thiazole ring linked to a dimethoxyphenyl group and an acetamide moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Thiazole compounds have shown promising cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin in certain cancer cell lines, indicating strong antiproliferative activity .
  • Mechanism of Action : The thiazole ring is essential for inducing apoptosis in cancer cells. Molecular dynamics simulations suggest that the compound interacts with apoptotic proteins primarily through hydrophobic contacts .

Antibacterial Activity

Thiazole derivatives have also been investigated for their antibacterial properties. Preliminary data indicate that this compound shows significant activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Some thiazole derivatives have demonstrated MIC values lower than standard antibiotics against resistant bacterial strains .

Anti-inflammatory Effects

Research has suggested that compounds containing thiazole moieties exhibit anti-inflammatory properties. The presence of electron-donating groups enhances the anti-inflammatory effect by modulating inflammatory pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications to the chemical structure affect biological activity:

Structural Feature Effect on Activity
Presence of thiazole ringEssential for cytotoxicity and antibacterial activity
Dimethoxy substitution on phenyl ringIncreases potency against cancer cells
Acetamide groupEnhances solubility and bioavailability

Case Studies

  • Case Study 1 : In vitro studies using Jurkat T-cells demonstrated that this compound induced apoptosis at concentrations as low as 5 µM, significantly affecting cell viability compared to control groups .
  • Case Study 2 : A study focusing on antibacterial efficacy reported that derivatives similar to this compound showed remarkable inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 µg/mL .

Comparison with Similar Compounds

Enzyme Inhibition

  • COX/LOX Inhibition: Compound 6a (4-hydroxy-3-methoxyphenyl) demonstrated moderate COX/LOX inhibition, attributed to its phenolic hydroxyl group, which may engage in hydrogen bonding with catalytic sites. The target compound’s lack of a hydroxyl group could reduce such activity but improve metabolic stability .
  • Kinase Inhibition: describes a cyanoacetamide-thiazole derivative (2-cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide) as a C-abl kinase inhibitor. The dichlorophenyl group’s steric bulk and electronic effects likely enhance target binding, whereas the target compound’s dimethoxyphenyl group may favor interactions with polar kinase domains .

Anticancer and Resistance Modulation

  • ABCG2 Inhibition : PZ-38, a dimethoxyphenyl-containing sulfanyl acetamide, reversed drug resistance in cancer cells by inhibiting ABCG2 efflux pumps. The target compound’s acetamide-thiazole scaffold may similarly interfere with transporter proteins but requires validation .

Mosquitocidal Activity

  • SCPI-1 (3,4-dichlorophenyl analog) inhibited cholesterol binding to Ae. aegypti SCP-2, suggesting that halogenated phenyl groups enhance larvicidal effects.

Preparation Methods

Reaction Conditions

ComponentSpecification
α-Haloketone2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Thiourea derivativeN-(4-Nitrophenyl)thiourea
SolventEthanol/water (4:1 v/v)
TemperatureReflux (78°C)
Reaction time12–16 h
Yield68–72%

Mechanistic Insight : The α-haloketone reacts with thiourea in a nucleophilic substitution-cyclocondensation sequence, forming the thiazole ring. Electron-donating methoxy groups on the phenyl ring enhance electrophilicity at the α-carbon, accelerating cyclization.

Post-Reaction Workup

  • Precipitation : Cooling the reaction mixture to 0°C induces crystallization of the thiazole-amine intermediate.

  • Filtration and Washing : Sequential rinsing with cold ethanol (5°C) removes unreacted thiourea.

  • Recrystallization : Dissolution in hot ethyl acetate (60°C) followed by slow cooling yields >99% pure product (HPLC).

Acetylation of 4-Aminophenyl-Thiazole Intermediate

The 4-aminophenyl group undergoes acetylation to form the final acetamide moiety:

Acetylation Protocol

ParameterDetail
Acetylating agentAcetic anhydride (2.2 equiv)
BasePyridine (3.0 equiv)
SolventDichloromethane (anhydrous)
Temperature0°C → room temperature (gradient)
Reaction time4 h
Yield89%

Critical Note : Excess pyridine neutralizes generated acetic acid, preventing N-deacetylation. Kinetic studies show reaction completion within 3.5 h (TLC monitoring, Rf = 0.45 in ethyl acetate/hexane 1:1).

Purification and Characterization

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (30:70 → 50:50 gradient) eluent.

  • Analytical Data :

    • 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.05 (d, J = 8.8 Hz, 1H, ArH), 6.95 (s, 1H, thiazole-H), 6.82 (d, J = 8.8 Hz, 1H, ArH), 3.85 (s, 3H, OCH3), 3.78 (s, 3H, OCH3), 2.05 (s, 3H, COCH3).

    • HRMS (ESI+) : m/z calc. for C19H19N3O3S [M+H]+: 370.1224; found: 370.1226.

Alternative Synthetic Routes and Optimization

Palladium-Catalyzed C–N Coupling

A patent-pending method employs Buchwald-Hartwig amination to couple 4-bromoacetophenone with 4-(3,4-dimethoxyphenyl)thiazol-2-amine:

| Catalyst system | Pd2(dba)3/Xantphos |
| Base | Cs2CO3 |
| Solvent | Toluene/tert-butanol (3:1) |
| Temperature | 110°C |
| Yield | 63% |

Drawback : Requires rigorous exclusion of moisture and oxygen, increasing operational complexity compared to Hantzsch-based routes.

Microwave-Assisted Synthesis

Accelerating the Hantzsch cyclization via microwave irradiation reduces reaction time:

ConditionValue
Microwave power300 W
Temperature120°C
Time30 min
Yield71%

While faster, this method necessitates specialized equipment and offers no significant yield improvement over conventional reflux.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the following adjustments optimize cost and efficiency:

  • Solvent Recycling : Ethanol recovery via fractional distillation reduces waste.

  • Catalyst Loading : Reducing Pd2(dba)3 to 0.5 mol% in coupling steps maintains yield while lowering metal contamination risks.

  • Continuous Flow Processing : Tubular reactors for Hantzsch cyclization enhance heat transfer and reaction homogeneity, achieving 74% yield at 10 kg/batch.

Impurity Profiling and Quality Control

Common impurities identified during manufacturing include:

ImpurityStructureSourceControl Measure
N-Acetyl-dechloro analogMissing methoxy groupsIncomplete aromatic substitutionRecrystallization (ethyl acetate)
Dimerized thiazoleBis-thiazole byproductOverheating during cyclizationTemperature monitoring

HPLC purity specifications require ≥99.0% main peak (210 nm, C18 column, acetonitrile/water 55:45) .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReactantsSolventTemp (°C)CatalystYield (%)
1Thiourea + 3,4-dimethoxyphenylacetonitrileEthanol70None68–72
2Thiazole intermediate + 4-nitroacetophenoneDMF80Pd(PPh₃)₄55–60

How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Q. Basic Structural Characterization

  • X-ray Crystallography: Resolves bond angles and dihedral twists (e.g., 61.8° between thiazole and phenyl rings) .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.1 (s, 3H, acetamide CH₃) and δ 3.8 (s, 6H, OCH₃) confirm substituents .
    • ¹³C NMR: Signals at 168–170 ppm indicate carbonyl groups .
  • Mass Spectrometry: ESI-MS (m/z 398.1 [M+H]⁺) validates molecular weight .

What biological targets or pathways are associated with this compound?

Q. Basic Pharmacological Screening

  • Primary Targets:
    • COX-2/LOX Inhibition: Thiazole derivatives show dual inhibition (IC₅₀: 1.2–3.8 µM) in enzymatic assays .
    • Hedgehog Signaling: Disrupts Gli1 transcription in cancer cell lines (IC₅₀: 5.6 µM) .
  • Antimicrobial Activity: MIC values of 8–16 µg/mL against S. aureus due to thiazole-mediated membrane disruption .

How should researchers address contradictions in biological assay data (e.g., varying IC₅₀ values)?

Q. Advanced Data Contradiction Analysis

  • Assay Variability:
    • Cell Line Differences: Test in ≥3 cell lines (e.g., MCF-7 vs. HeLa) to account for genetic heterogeneity .
    • Orthogonal Assays: Validate cytotoxicity via MTT and apoptosis markers (e.g., caspase-3 activation) .
  • Statistical Rigor: Use ANOVA with post-hoc Tukey tests (p<0.05) to identify outliers .

Q. Table 2: Representative Bioactivity Data

Assay TypeTargetIC₅₀ (µM)Cell LineReference
COX-2 InhibitionEnzyme2.4 ± 0.3In vitro
AntiproliferativeHeLa5.6 ± 1.1Human cervical

What strategies improve the pharmacokinetic profile (e.g., solubility, bioavailability) of this compound?

Q. Advanced Optimization

  • Prodrug Design: Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
  • Formulation: Use nanoliposomes (size: 100–150 nm) to increase bioavailability by 40% in rodent models .
  • LogP Reduction: Replace methoxy groups with hydrophilic substituents (e.g., -OH) while maintaining activity .

How can molecular docking elucidate the mechanism of action?

Q. Advanced Mechanistic Studies

  • Target Selection: Prioritize proteins with crystal structures (e.g., COX-2 PDB: 5KIR) .
  • Docking Software: Use AutoDock Vina with Lamarckian GA parameters.
  • Key Interactions:
    • Hydrogen bonds between thiazole NH and Thr513.
    • π-π stacking of dimethoxyphenyl with Phe714 .

What stability challenges exist, and how are they mitigated during storage?

Q. Advanced Stability Analysis

  • Degradation Pathways: Hydrolysis of acetamide in acidic conditions (t₁/₂: 12 h at pH 3) .
  • Storage Recommendations:
    • Lyophilize and store at -20°C under argon.
    • Use amber vials to prevent photodegradation .

Q. Table 3: Stability Under Stress Conditions

ConditionTemp (°C)Degradation (%)Time (Days)
Acidic (pH 3)25503
Light Exposure25307

How is regioselectivity achieved during functional group modifications?

Q. Advanced Synthetic Chemistry

  • Protecting Groups: Use Boc for amine protection during thiazole-amine coupling .
  • Directed Metalation: Employ LDA to deprotonate specific positions on the phenyl ring .

What synergistic effects are observed when combining this compound with existing therapeutics?

Q. Advanced Combination Studies

  • With Doxorubicin: Reduces IC₅₀ by 60% in breast cancer models via enhanced DNA intercalation .
  • With Fluconazole: Lowers fungal MIC from 16 µg/mL to 4 µg/mL by disrupting ergosterol synthesis .

How do hydrogen bonding patterns influence crystallographic packing?

Q. Advanced Structural Analysis

  • Intermolecular Bonds: N-H···N interactions form R₂²(8) motifs, stabilizing dimers .
  • Impact on Solubility: Tight packing reduces aqueous solubility but improves thermal stability (mp: 459–461 K) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.